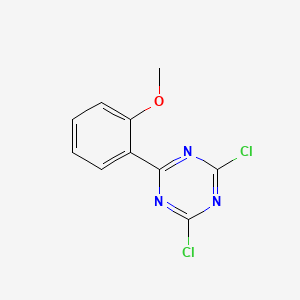

2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine

Description

Overview of 1,3,5-Triazine (B166579) Chemistry in Contemporary Organic Synthesis

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, is a cornerstone in modern organic chemistry. Its derivatives have found applications in diverse fields, including medicinal chemistry, materials science, and agriculture. The symmetrical nature of the 1,3,5-triazine ring and its electron-deficient character, a consequence of the electronegative nitrogen atoms, are key to its reactivity and utility.

The synthesis of substituted 1,3,5-triazines often begins with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a variety of nucleophiles. This stepwise substitution is typically controlled by temperature, allowing for the precise construction of mono-, di-, and tri-substituted triazine derivatives. This controlled reactivity makes the 1,3,5-triazine core an exceptional scaffold for combinatorial chemistry and the generation of molecular libraries.

Significance of Dichloro-substituted 1,3,5-Triazine Systems as Versatile Building Blocks

Dichloro-substituted 1,3,5-triazine systems, such as 2,4-dichloro-6-substituted-1,3,5-triazines, are particularly valuable intermediates in organic synthesis. researchgate.net With one substituent already in place, these compounds offer two reactive chlorine atoms that can be further functionalized. This allows for the introduction of two different nucleophiles in a controlled manner, leading to the creation of complex, non-symmetrical triazine derivatives.

The reactivity of the remaining chlorine atoms is influenced by the nature of the initial substituent. Electron-donating groups can decrease the reactivity of the remaining chlorines, while electron-withdrawing groups can enhance it. This modulation of reactivity is a crucial aspect of their synthetic utility. These dichloro-triazine building blocks are employed in the synthesis of a wide range of compounds, including dyes, polymers, and biologically active molecules. The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions with different nucleophiles is a key advantage of these systems. researchgate.net

Specific Research Interest in 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine within the Triazine Family

Within the extensive family of dichloro-substituted triazines, this compound presents a subject of specific research interest due to the unique electronic and steric properties imparted by the ortho-methoxyphenyl group. While its para-isomer, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, has been more extensively studied as an intermediate for UV absorbers, the 2-methoxyphenyl variant introduces distinct chemical considerations. researchgate.net

The synthesis of such aryl-substituted dichlorotriazines can be achieved through methods like the Friedel-Crafts reaction between cyanuric chloride and anisole (B1667542) (methoxybenzene) or through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with the corresponding boronic acid. google.com

The defining feature of this compound is the placement of the methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution pattern introduces several unique considerations that distinguish it from its meta and para isomers.

Steric Hindrance: The ortho-methoxy group is in close proximity to the triazine ring. This steric bulk can influence the conformation of the molecule, potentially forcing the phenyl ring to twist out of planarity with the triazine ring. This altered geometry can, in turn, affect the molecule's reactivity and its interactions with other molecules. For instance, steric strain can lead to structural deformations that may enhance or alter electronic properties. acs.org

Reactivity Modulation: The combination of the electronic effect of the methoxy group (electron-donating through resonance, electron-withdrawing through induction) and its steric influence can lead to a unique reactivity profile. The steric hindrance may affect the rate and regioselectivity of subsequent nucleophilic substitution reactions at the two chlorine atoms. This could potentially allow for selective functionalization that might be more challenging to achieve with the less sterically hindered para-isomer.

The table below summarizes the key properties of the subject compound.

| Property | Value |

| Chemical Formula | C₁₀H₇Cl₂N₃O |

| IUPAC Name | This compound |

| Molecular Weight | 256.09 g/mol |

| General Class | Dichloro-substituted 1,3,5-triazine |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMDCASMWODBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677956 | |

| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90723-85-6 | |

| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Analogs

Cyanuric Chloride as a Core Precursor in Triazine Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block in the synthesis of a vast array of substituted triazines, including 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine. rsc.orgrsc.org This white solid is the chlorinated derivative of 1,3,5-triazine (B166579) and is produced industrially by the trimerization of cyanogen chloride. wikipedia.orgsynthetikaeu.com Its high reactivity stems from the electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack, and the three chlorine atoms which act as excellent leaving groups. rsc.org

The utility of cyanuric chloride in synthetic chemistry is underscored by its role as a precursor to herbicides, dyes, and various functional polymers. rsc.orgwikipedia.org The sequential and controlled substitution of its chlorine atoms allows for the precise construction of complex, multi-functionalized triazine derivatives. rsc.orgnih.gov This stepwise reactivity is a key feature that enables the synthesis of asymmetrically substituted triazines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The primary route for the introduction of substituents onto the triazine ring of cyanuric chloride is through nucleophilic aromatic substitution (SNAr). This class of reaction is central to the synthesis of this compound and its analogs, where a nucleophile displaces a chloride ion on the aromatic triazine core.

Stepwise Substitution and Regioselective Control

A critical aspect of cyanuric chloride chemistry is the ability to control the substitution of the three chlorine atoms in a stepwise manner. rsc.orgnih.gov The reactivity of the remaining chlorine atoms decreases as each one is replaced by a nucleophile. nih.gov This diminishing reactivity allows for the sequential introduction of different nucleophiles by carefully controlling the reaction conditions, particularly the temperature. nih.govrsc.org

The first substitution on cyanuric chloride is typically carried out at low temperatures, often around 0°C. nih.govdtic.mil The resulting monosubstituted dichlorotriazine is less reactive than cyanuric chloride, and the second substitution generally requires a higher temperature. dtic.mil This inherent difference in reactivity allows for regioselective control, enabling the synthesis of specific isomers. For instance, to synthesize a dichlorotriazine with a single aryl substituent, the reaction is performed with one equivalent of the arylating agent under controlled, low-temperature conditions.

Influence of Reaction Parameters (Temperature, Solvent Systems, Base Equivalents)

The outcome of the SNAr reaction on cyanuric chloride is highly dependent on several key reaction parameters.

Temperature: As mentioned, temperature is a crucial factor for controlling the degree of substitution. nih.govrsc.org Lower temperatures favor monosubstitution, while higher temperatures promote di- and tri-substitution. dtic.mil For the synthesis of 2,4-dichloro-6-(aryl)-1,3,5-triazines, maintaining a low temperature (e.g., 0-5°C) is essential to prevent the formation of disubstituted byproducts. researchgate.net

Solvent Systems: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for these reactions include acetone, acetonitrile (B52724), and dichloromethane. nih.govresearchgate.net In some cases, a mixture of solvents, such as toluene and a ketone, may be employed. google.com The solvent system is chosen to ensure that both the cyanuric chloride and the incoming nucleophile remain in solution and can react efficiently.

Base Equivalents: An acid scavenger, typically a base, is required to neutralize the hydrochloric acid (HCl) generated during the substitution reaction. dtic.milgoogle.com Common bases include sodium carbonate, potassium carbonate, sodium hydroxide, and tertiary amines like diisopropylethylamine. nih.govdtic.milgoogle.com The stoichiometry of the base is critical; typically, one equivalent of base is used for each chlorine atom being substituted. Careful control of the pH is important to ensure the desired reaction proceeds and to prevent unwanted side reactions. google.com

The following table summarizes typical reaction conditions for the monosubstitution of cyanuric chloride with an amine nucleophile, which is analogous to the first step in synthesizing the target compound.

| Parameter | Condition | Source |

| Temperature | 0°C | nih.gov |

| Solvent | Acetone | nih.gov |

| Base | Potassium Carbonate | nih.gov |

| Reaction Time | 4 hours | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

An alternative and powerful strategy for the arylation of the triazine core involves transition metal-catalyzed cross-coupling reactions. These methods offer a different approach to forming carbon-carbon bonds and can be particularly useful for introducing a wide range of aryl groups.

Suzuki-Miyaura Cross-Coupling Protocols for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it has been successfully applied to the synthesis of aryl-substituted triazines. evitachem.comgoogle.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.org

For the synthesis of 2,4-dichloro-6-(aryl)-1,3,5-triazines, this would involve the reaction of cyanuric chloride with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. This approach can offer high yields and good functional group tolerance.

Organoboronic acids are key reagents in Suzuki-Miyaura coupling reactions. beilstein-journals.org In the context of synthesizing this compound, 2-methoxyphenylboronic acid would be the required coupling partner for cyanuric chloride. A patent describes a similar synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine using p-methoxyphenylboronic acid and cyanuric chloride. google.com The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol. google.com

The following table outlines the reaction conditions for the Suzuki-Miyaura coupling of cyanuric chloride with p-methoxyphenylboronic acid, which serves as a model for the synthesis of the 2-methoxy analog.

| Component | Example Reagent/Condition | Source |

| Arylating Agent | p-methoxyphenylboronic acid | google.com |

| Catalyst | Magnetic silica-supported palladium complex | google.com |

| Base | Potassium Carbonate | google.com |

| Solvent | Ethanol | google.com |

| Temperature | 35°C | google.com |

| Yield | 92.0% | google.com |

This methodology provides a high-yielding and efficient route to 2,4-dichloro-6-(aryl)-1,3,5-triazines under mild conditions. google.com

Heterogeneous Catalysis: Magnetic Silica-Supported Palladium Complexes

The synthesis of 2,4-dichloro-6-aryl-1,3,5-triazines, including the 2-methoxyphenyl analog, has been effectively achieved via Suzuki-Miyaura cross-coupling reactions. A notable advancement in this area is the use of heterogeneous catalysts, particularly palladium complexes supported on magnetic silica (B1680970) nanoparticles (Fe₃O₄@SiO₂-Pd). researchgate.netorganic-chemistry.org This method involves the reaction of cyanuric chloride with an appropriate arylboronic acid in the presence of the palladium catalyst. google.com

The catalyst structure often involves coating magnetic nanoparticles (like Fe₃O₄ or other ferrites) with a silica (SiO₂) shell. This core-shell structure is then functionalized with ligands that can anchor palladium nanoparticles. nih.govums.edu.mybohrium.com The magnetic core allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, a significant advantage for product purification and catalyst recycling. organic-chemistry.org Palladium nanoparticles immobilized on nano-silica triazine dendritic polymers (Pdnp-nSTDP) have also demonstrated high activity for these coupling reactions. nih.govresearchgate.net

These magnetic nanocatalysts are valued for their high thermal and chemical stability, high efficiency, and the ability to be reused multiple times without a significant loss of catalytic activity. organic-chemistry.orgums.edu.my The reactions typically proceed under mild conditions and can produce the desired triazine derivatives in high yields. researchgate.net

Optimization of Catalytic Efficiency and Selectivity

Optimizing the Suzuki-Miyaura reaction for the synthesis of dichlorotriazines involves fine-tuning several parameters to maximize yield and selectivity. Key factors include the choice of catalyst, solvent, base, and reaction temperature.

For magnetic silica-supported palladium catalysts, studies on analogous reactions show that a mixture of an organic solvent like ethanol or DMF and water is often effective. researchgate.net The choice of base is also critical, with inorganic bases such as potassium carbonate or sodium phosphate being commonly employed. organic-chemistry.orggoogle.com Reaction temperatures are generally mild, often ranging from room temperature to around 80°C. nih.govuctm.edu

The catalyst loading is another crucial parameter. Research on similar dendritic polymer-supported palladium catalysts has shown that a very low catalyst loading (e.g., 0.1 mol% Pd) can be sufficient to drive the reaction to completion efficiently. nih.gov Optimizing these conditions ensures high conversion rates and selectivity for the mono-arylated product, which is essential for synthesizing this compound. The steric hindrance from the ortho-substituted methoxy (B1213986) group can influence reactivity, sometimes requiring slightly more vigorous conditions compared to its para-substituted counterpart. organic-chemistry.orgorganic-chemistry.org

Below is a table summarizing typical conditions optimized for Suzuki-Miyaura coupling in analogous dichlorotriazine syntheses.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Magnetic Silica-Supported Pd | High activity, easy separation, and reusability. ums.edu.my |

| Solvent | Ethanol/Water or DMF/Water | Promotes solubility of reagents and facilitates the reaction. organic-chemistry.orgresearchgate.net |

| Base | K₂CO₃ or Na₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.orggoogle.com |

| Temperature | 30-80 °C | Mild conditions reduce side reactions and energy consumption. nih.govuctm.edu |

| Catalyst Loading | 0.01 - 0.1 mol% | Low loading minimizes cost and palladium contamination. nih.govresearchgate.net |

Comparison with Traditional Friedel-Crafts Alkylation/Arylation

The traditional method for synthesizing 2,4-dichloro-6-aryl-1,3,5-triazines is the Friedel-Crafts reaction. researchgate.net This involves the direct arylation of cyanuric chloride with an aromatic compound, such as anisole (B1667542) (methoxybenzene), using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). googleapis.com

However, this method has several significant drawbacks compared to palladium-catalyzed cross-coupling. The Friedel-Crafts reaction often requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product and must be decomposed during aqueous workup. organic-chemistry.org This generates a large amount of acidic waste. The reaction can also suffer from a lack of selectivity, potentially leading to di- or tri-arylated byproducts, especially under harsh conditions. researchgate.net Furthermore, traditional Friedel-Crafts reactions often use hazardous chlorinated solvents. googleapis.com

In contrast, palladium-catalyzed Suzuki-Miyaura coupling offers superior performance. It is a truly catalytic process, requiring only a small amount of palladium. researchgate.net The reaction conditions are much milder, and it exhibits high selectivity for mono-arylation, which is crucial for producing the target compound. researchgate.net The use of modern heterogeneous catalysts further enhances its appeal by simplifying product purification and allowing for catalyst recycling. organic-chemistry.org

| Feature | Palladium-Catalyzed Suzuki Coupling | Traditional Friedel-Crafts Arylation |

| Catalyst | Heterogeneous Pd complexes (catalytic amounts) | Lewis Acids (e.g., AlCl₃, often stoichiometric) organic-chemistry.org |

| Selectivity | High for mono-substitution researchgate.net | Can lead to poly-substitution researchgate.net |

| Reaction Conditions | Mild (often room temp. to 80°C) nih.gov | Often harsh, can require high pressure researchgate.net |

| Waste Generation | Low, especially with catalyst recycling | High, due to stoichiometric catalyst use organic-chemistry.org |

| Substrate Scope | Broad, tolerant of many functional groups | Limited by catalyst-sensitive functional groups |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic strategies for triazine derivatives increasingly incorporate the principles of green chemistry. chim.it This involves using environmentally benign solvents, reducing energy consumption, and minimizing waste. rsc.org Techniques such as microwave-assisted synthesis and sonochemistry have been shown to dramatically reduce reaction times from hours to minutes for triazine synthesis, thereby lowering energy use. nih.govmdpi.com

The use of water as a solvent, where possible, is a key aspect of green synthesis. nih.gov For palladium-catalyzed reactions, solvent systems like ethanol/water are preferred over hazardous chlorinated solvents. organic-chemistry.org The development of highly efficient catalysts that operate under mild conditions and can be easily recovered and reused is central to these sustainable approaches. chim.itresearchgate.net

Catalyst Recovery and Reusability

A significant advantage of using magnetic silica-supported palladium catalysts is their straightforward recovery and reusability. ums.edu.my After the reaction is complete, the catalyst can be separated from the liquid phase by applying an external magnetic field. organic-chemistry.org The recovered catalyst can then be washed and reused in subsequent reaction cycles.

Studies on similar systems have demonstrated that these catalysts can be reused for multiple cycles—in some cases up to seven or even sixteen times—without a significant loss of catalytic activity. organic-chemistry.orgums.edu.my This high level of reusability makes the process more cost-effective and environmentally friendly by reducing the consumption of the precious metal catalyst and minimizing its potential release into the environment. nih.gov

The table below illustrates the reusability of a magnetic palladium nanocatalyst in analogous Suzuki-Miyaura reactions.

| Cycle | Yield (%) |

| 1 | 98% |

| 2 | 97% |

| 3 | 97% |

| 4 | 96% |

| 5 | 95% |

| 6 | 95% |

| 7 | 94% |

(Data is representative of similar magnetic catalysts used in Suzuki reactions and illustrates the typical trend in reusability) organic-chemistry.orgums.edu.my

Process Efficiency and Waste Minimization

Process efficiency in the synthesis of this compound is greatly enhanced by catalytic methods. High turnover numbers (TON) and turnover frequencies (TOF) signify an efficient catalyst, meaning a small amount of catalyst can produce a large quantity of product quickly. nih.gov The use of microwave or ultrasound energy can further improve efficiency by drastically cutting down reaction times. mdpi.com

Waste minimization is achieved through several avenues. The high selectivity of the Suzuki-Miyaura reaction prevents the formation of unwanted byproducts, simplifying purification and reducing waste streams. researchgate.net The ability to reuse the catalyst minimizes solid waste. ums.edu.my Furthermore, adopting green solvents like water or ethanol reduces the reliance on volatile and toxic organic compounds. organic-chemistry.org These combined strategies align with the principles of green chemistry, making the synthesis more sustainable and economically viable. nih.gov

Synthetic Yield and Purity Optimization Techniques

Achieving high yield and purity is paramount in chemical synthesis. For this compound, optimization focuses on controlling the reaction stoichiometry and conditions. The stepwise nucleophilic substitution on the cyanuric chloride core is temperature-dependent; the first substitution is typically carried out at low temperatures (around 0-5 °C) to ensure mono-substitution and prevent the formation of di- or tri-substituted byproducts. uctm.edunih.gov

In palladium-catalyzed syntheses, carefully controlling the molar ratio of cyanuric chloride to the arylboronic acid is crucial for maximizing the yield of the desired mono-substituted product. researchgate.net After the reaction, purification is necessary to remove any unreacted starting materials, catalyst residues, and byproducts. Standard techniques such as recrystallization are often employed to obtain the final product with high purity. uctm.edu The choice of recrystallization solvent is critical and is selected to maximize the solubility of the product at high temperatures and minimize it at low temperatures, while impurities remain dissolved. Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and the purity of the final product. uctm.edu Through careful control of these parameters, yields exceeding 90% with high purity can be achieved. mdpi.com

Reactivity and Reaction Mechanisms of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine

Mechanistic Insights into Nucleophilic Substitution Pathways

Nucleophilic substitution is the most prominent reaction pathway for 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine, owing to the inherent electronic properties of the triazine ring.

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system. nih.gov This deficiency arises from the presence of three highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect. evitachem.com This effect significantly reduces the electron density of the ring's carbon atoms. evitachem.com Consequently, the carbon atoms bonded to the chlorine atoms become highly electrophilic and, therefore, susceptible to attack by nucleophiles. evitachem.com The resonance energy of triazine isomers is considerably weaker than that of benzene, which favors nucleophilic substitution reactions over electrophilic substitutions. nih.gov The introduction of electron-donating substituents onto the ring can increase the π-orbital electron density, which in turn decreases the reactivity towards subsequent substitutions. researchgate.netnih.gov

The two chlorine atoms on the triazine ring are excellent leaving groups and can be sequentially replaced by a wide variety of nucleophiles. researchgate.netresearchgate.net The reactivity of the chlorine atoms can be controlled by adjusting the reaction temperature, which allows for a stepwise and selective substitution. daneshyari.commdpi.com Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and a third (if applicable on a trichloro-precursor) requires elevated temperatures. researchgate.netnih.govdaneshyari.com This differential reactivity is because each substitution introduces an electron-donating group to the ring, which reduces the electrophilicity of the remaining carbon-chlorine bonds. researchgate.netnih.gov

The reaction with various nucleophiles proceeds as follows:

Amines : Amines are effective nucleophiles that readily displace the chlorine atoms to form amino-substituted triazines. researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov

Alkoxides and Alcohols : Alcohols and alkoxides react to form alkoxy-substituted triazines. evitachem.com The reaction with alcohols often requires basic conditions to generate the more nucleophilic alkoxide ion. nih.gov Studies on similar 2-anilino-4,6-dichloro-1,3,5-triazines show that the reaction is first order in both the oxyanion and the triazine concentration. rsc.org

Thiols : Thiols can also displace the chlorine atoms to yield thioether-substituted triazines. frontiersin.org These reactions are often performed under basic conditions to form the more potent thiolate nucleophile. frontiersin.org

The general order of reactivity for nucleophiles in competitive reactions with 2,4,6-trichloro-1,3,5-triazine has been found to be alcohols > thiols > amines. frontiersin.org When synthesizing derivatives with both oxygen and nitrogen nucleophiles, it is crucial to incorporate the oxygen-containing group first, as it is difficult to substitute another nucleophile once an amine is attached to the triazine ring. nih.gov

| Nucleophile Type | Example Nucleophile | General Reaction Conditions | Product Type |

|---|---|---|---|

| Amines | Primary/Secondary Amines | 0°C to room temperature, presence of a base (e.g., K₂CO₃, NaHCO₃) | Amino-triazine |

| Alkoxides/Alcohols | Sodium Methoxide / Methanol | 0°C, presence of a base for alcohols | Alkoxy-triazine |

| Thiols | Ethanethiol | Room temperature, presence of a base | Thioether-triazine |

Participation in Cross-Coupling Reactions for Further Functionalization

Beyond nucleophilic substitution, this compound can undergo carbon-carbon bond-forming reactions, significantly expanding its synthetic utility. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed for this purpose. evitachem.com In these reactions, the chlorine atoms are substituted with aryl or other organic groups.

A key example involves the reaction of a dichlorotriazine with an arylboronic acid, such as p-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base. google.com This method allows for the direct formation of a C-C bond between the triazine ring and the aryl group, producing functionalized triazine derivatives. evitachem.comgoogle.com Nickel-catalyzed cross-coupling processes with organometallic reagents like Grignard reagents, organoalanes, and organozinc halides have also been shown to be effective for alkylating similar chloro-dimethoxy-triazines. researchgate.net

| Reaction Name | Coupling Partner | Catalyst | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium Complex (e.g., Pd on magnetic silica) | Aryl-substituted triazine |

| Stille Coupling | Organostannanes | Palladium or Nickel Complex | Alkyl/Aryl-substituted triazine |

| Negishi Coupling | Organozinc Halides | Palladium or Nickel Complex | Alkyl/Aryl-substituted triazine |

Oxidation and Reduction Chemistry of the Triazine Core

The oxidation and reduction chemistry of the 1,3,5-triazine core in compounds like this compound is less common compared to its substitution chemistry. evitachem.com An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. youtube.com

While specific studies on the oxidation or reduction of this compound are not extensively detailed, the electrochemical oxidation of other reactive dichlorotriazine dyes has been investigated. researchgate.net These studies show that the dyes are oxidized irreversibly in at least one step before oxygen evolution begins at the electrode. researchgate.net This suggests that the triazine ring can be electrochemically oxidized, leading to degradation and the formation of various intermediates. researchgate.net The specific pathways and products of such reactions would depend heavily on the substituents and the reaction conditions.

Investigation of Intramolecular Reactions and Ring Transformations

The 1,3,5-triazine ring, while aromatic, can undergo ring-opening reactions under the influence of certain nucleophiles. researchgate.netresearchgate.net These reactions often lead to the formation of new heterocyclic or acyclic structures. This process, known as recyclization, involves the initial nucleophilic attack on a ring carbon, followed by cleavage of a carbon-nitrogen bond. researchgate.netresearchgate.net The triazine ring can act as a precursor for various fragments, which can then be incorporated into new molecular frameworks. researchgate.netresearchgate.net For example, reactions with binucleophiles can lead to the formation of new five, six, or seven-membered rings. researchgate.net While these transformations are well-documented for the parent 1,3,5-triazine and some of its derivatives, specific investigations into intramolecular reactions and ring transformations of this compound are not widely reported. However, the potential for such reactivity exists given the electrophilic nature of its triazine core.

Derivatization Strategies and Functionalization of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine

Sequential Functionalization of the Triazine Chlorines

The two chlorine atoms on the 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine ring can be substituted in a stepwise manner, a key feature that underpins its synthetic utility. This sequential functionalization is possible because the substitution of the first chlorine atom with a nucleophile deactivates the second chlorine atom, making it less susceptible to substitution. researchgate.net This difference in reactivity is typically controlled by temperature.

The first nucleophilic aromatic substitution (SNAr) reaction can often be carried out at a low temperature, such as 0°C. nih.govnih.gov After the first substitution, a higher temperature is required to replace the second chlorine atom. researchgate.netnih.gov This temperature-dependent reactivity allows for the controlled, one-pot synthesis of non-symmetrical, trisubstituted triazines. researchgate.netmdpi.com

Table 1: Temperature Control in Sequential Substitution of Dichlorotriazines

| Substitution Step | Typical Reaction Temperature | Effect |

|---|---|---|

| First Chlorine | 0°C to Room Temperature | Monosubstitution occurs selectively. researchgate.netnih.gov |

This strategy has been effectively used to introduce a variety of nucleophiles, including amines, alcohols, and thiols, onto the triazine core in a predictable sequence. nih.govnih.gov

Introduction of Diverse Chemical Moieties via Substitution and Coupling

The electrophilic nature of the carbon atoms attached to the chlorines in this compound makes it an excellent substrate for a variety of functionalization reactions.

Nucleophilic Substitution: A wide array of chemical groups can be introduced through nucleophilic substitution. Amines, alcohols, and thiols are common nucleophiles that readily displace the chlorine atoms under basic conditions. nih.gov This method is fundamental to the synthesis of diverse triazine derivatives.

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods have further expanded the range of functionalities that can be attached to the triazine scaffold. The Suzuki-Miyaura coupling reaction, for instance, is used to form new carbon-carbon bonds by reacting the chlorotriazine with organoboron compounds in the presence of a palladium catalyst. This allows for the introduction of various aryl and vinyl groups. While specific studies on the 2-methoxyphenyl isomer are limited, the methodology is broadly applicable to dichloroheteroarenes. google.comresearchgate.net The general applicability of palladium-catalyzed cross-coupling reactions provides a powerful tool for creating complex biaryl structures from dichlorotriazine precursors. libretexts.org

Table 2: Common Functionalization Reactions

| Reaction Type | Reagents | Group Introduced |

|---|---|---|

| Nucleophilic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy/Aryloxy, Thioether |

Synthesis of Advanced Triazine Derivatives, including Bis(resorcinyl) Analogs

The title compound is a key intermediate in the synthesis of high-performance ultraviolet (UV) absorbers, particularly bis(resorcinyl) triazine derivatives. researchgate.netirowater.com These compounds are synthesized via a Friedel-Crafts reaction.

In this two-step process:

this compound is reacted with resorcinol (B1680541) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netgoogle.com

This reaction leads to the substitution of both chlorine atoms with resorcinyl groups, forming 2-(2-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine. irowater.com

These bis(resorcinyl) derivatives are highly effective at absorbing UV radiation and are used to protect materials from photodegradation. researchgate.net The resulting hydroxyl groups on the resorcinol moieties can be further alkylated to fine-tune the physical properties, such as solubility and compatibility with polymer matrices. google.com

Development of Combinatorial Libraries Utilizing the Triazine Scaffold

The 1,3,5-triazine (B166579) core is an ideal scaffold for combinatorial chemistry due to its trifunctional nature and the ease with which its substituents can be manipulated. researchgate.net This allows for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov

Orthogonal synthesis is a powerful strategy for building combinatorial libraries. It involves using multiple, non-interfering reaction pathways to introduce different building blocks onto the scaffold. acs.orgacs.org For triazines, this means that different nucleophiles or coupling partners can be added in a specific sequence without affecting the groups already attached.

A key approach involves preparing distinct building blocks that are then assembled using chemically orthogonal reactions. acs.org For example, a resin-bound amine can be reacted with an aryl- or alkyl-substituted dichlorotriazine, followed by a second amination or coupling reaction to complete the trisubstituted product. researchgate.net This strategy enhances the purity of the final library compounds by avoiding the accumulation of byproducts common in less controlled stepwise syntheses. acs.org Safety-catch linkers have also been developed, which are stable to certain conditions (like acid) but can be cleaved under different, specific conditions, further increasing the diversity of molecules that can be synthesized. nih.govacs.org

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and is well-suited for generating triazine libraries. nih.govacs.org In this method, the triazine scaffold is anchored to a solid support, such as a polymer resin. acs.orgnycu.edu.tw Subsequent reactions to add diverse functionalities are carried out, and excess reagents and byproducts are easily removed by simple washing and filtration. nih.gov

The process typically involves:

Anchoring a building block to the resin.

Reacting the resin-bound molecule with a dichlorotriazine derivative.

Performing one or two subsequent substitution or coupling reactions.

Cleaving the final, purified product from the solid support. acs.orgnih.gov

This methodology simplifies the purification process and is amenable to automation, making it highly efficient for producing large libraries of compounds. nih.govrsc.org

Incorporation into Polymeric and Supramolecular Architectures

The rigid structure and versatile functionalization potential of this compound make it a valuable building block for creating complex polymers and supramolecular assemblies. nih.govrsc.org

Polymeric Architectures: Dichlorotriazine derivatives can act as multifunctional monomers in polymerization reactions. For example, they can be reacted with diamines or other difunctional linkers to create linear or cross-linked polymers. mdpi.comcrimsonpublishers.com The resulting triazine-based polymers often exhibit high thermal stability and can be designed for specific applications, such as flame retardants or porous organic frameworks for catalysis and drug delivery. mdpi.comcrimsonpublishers.comrsc.org The ability to pre-functionalize the triazine monomer allows for precise control over the chemical and physical properties of the final polymer. acs.org

Supramolecular Architectures: In supramolecular chemistry, triazine derivatives are used to construct large, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.org The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in stacking interactions. mdpi.com By attaching specific recognition units (e.g., amino or carboxyl groups), triazine-based molecules can be programmed to self-assemble into well-defined architectures such as oligomers, macrocycles, and dendrimers. rsc.orgacs.org These organized structures are relevant to fields ranging from chemical biology to materials science. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) |

| Resorcinol |

| Aluminum chloride |

Triazine-Based Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them suitable for a variety of applications, including gas storage and separation, catalysis, and sensing. The synthesis of POPs often involves the polycondensation of rigid organic building blocks.

The general strategy for creating triazine-based POPs involves reacting a triazine-containing monomer with a co-monomer that can form a stable, cross-linked network. In the case of this compound, the two chlorine atoms serve as reactive sites for polymerization. A common approach is to react the dichlorotriazine derivative with a multifunctional amine, such as 1,4-diaminobutane. In such a reaction, each amino group displaces a chlorine atom on a different triazine molecule, leading to the formation of a growing polymer chain. The use of a triamine or other polyamine can lead to a three-dimensional, cross-linked network, which is characteristic of POPs.

The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The properties of the resulting POP, such as pore size and surface area, can be tailored by the choice of the co-monomer. For example, using a longer, more rigid diamine would be expected to result in a larger pore size. While specific research on POPs derived from this compound is not widely documented, the established principles of triazine-based POP synthesis provide a clear pathway for its potential use in this area.

Table 1: Key Components in the Synthesis of Triazine-Based POPs

| Component | Role | Example |

|---|---|---|

| Triazine Monomer | Core building block with reactive sites | This compound |

| Co-monomer | Linker to form the polymer network | 1,4-Diaminobutane |

| Base | HCl scavenger | Triethylamine |

Synthesis of Dendrimers and Star-Shaped Molecules

Dendrimers and star-shaped molecules are highly branched, well-defined macromolecules that emanate from a central core. Their unique architecture leads to a high density of functional groups on their periphery, making them of interest for applications in drug delivery, catalysis, and materials science. The 1,3,5-triazine ring is a common building block in the synthesis of these structures due to its trifunctional nature (when starting from cyanuric chloride) or difunctional nature in the case of dichlorotriazine derivatives.

This compound can serve as a branching unit in the construction of dendrimers. The synthesis of dendrimers can be broadly categorized into two approaches: divergent and convergent.

In a divergent approach , the dendrimer is grown outwards from the core. For example, the this compound could be reacted with a molecule containing three amino groups (a triamine). Two of these amino groups would displace the two chlorine atoms on the triazine ring. The remaining amino groups on the periphery could then be further functionalized in a subsequent step, for example, by reacting them with more dichlorotriazine molecules to build the next "generation" of the dendrimer. This step-wise growth allows for precise control over the size and structure of the final molecule.

In a convergent approach , the branches of the dendrimer (dendrons) are synthesized first and then attached to a central core in the final step. In this scenario, one could first synthesize a dendron that has a single reactive group at its focal point. This reactive group, for instance, an amine, could then be used to displace one of the chlorine atoms on this compound. A second, identical dendron could then displace the second chlorine atom to form the final dendrimer.

Star-shaped molecules can be considered as first-generation dendrimers. The synthesis of a simple star-shaped molecule using this compound would involve reacting it with two equivalents of a monofunctional nucleophile. For instance, reaction with two equivalents of an amine would result in a molecule where two amino-substituted "arms" are attached to the central triazine core. The nature of these arms can be varied to tune the properties of the final molecule.

The synthesis of both dendrimers and star-shaped molecules relies on the principles of nucleophilic aromatic substitution on the triazine ring. The reactivity of the chlorine atoms can be influenced by temperature, with the first substitution often occurring at a lower temperature than the second. This differential reactivity can be exploited to introduce different functional groups onto the triazine core, leading to more complex and multifunctional molecules.

Table 2: Comparison of Divergent and Convergent Dendrimer Synthesis

| Approach | Starting Point | Growth Direction | Key Challenge |

|---|---|---|---|

| Divergent | Core | Outwards | Incomplete reactions and side products in higher generations |

Advanced Analytical Methodologies for Characterization of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the structural elucidation of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine, providing detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the methoxyphenyl group and the methyl protons of the methoxy (B1213986) group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm, with their exact chemical shifts and splitting patterns dictated by their position relative to the methoxy group and the triazine ring. The singlet for the methoxy (-OCH₃) protons is anticipated to be found further upfield, typically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the triazine ring are highly deshielded and are expected to resonate at approximately δ 170-175 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm), while the methoxy carbon would produce a signal around δ 55-60 ppm.

While specific spectral data for the 2-methoxyphenyl isomer is not widely published, data from analogous compounds such as 1-(3-methoxyphenyl)-N-phenylmethanimine can provide insight into the expected chemical shifts for the methoxyphenyl moiety. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | ~7.0 - 8.0 (m) | Complex multiplet due to ortho, meta, and para protons. |

| ¹H | Methoxy (OCH₃) | ~3.9 (s) | Characteristic singlet for the methyl group. |

| ¹³C | Triazine Ring (C-Cl) | ~171 | Highly deshielded due to electronegative Cl and N atoms. |

| ¹³C | Triazine Ring (C-Aryl) | ~174 | Carbon atom attached to the phenyl group. |

| ¹³C | Aromatic (C-O) | ~155 - 160 | Carbon bearing the methoxy group. |

| ¹³C | Aromatic (CH) | ~110 - 135 | Other aromatic carbons. |

| ¹³C | Methoxy (OCH₃) | ~55.8 | Typical value for a methoxy carbon attached to an aromatic ring. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would confirm the presence of the triazine ring, the C-Cl bonds, the aromatic system, and the ether linkage.

Key expected absorptions include C=N stretching vibrations for the triazine ring around 1560 cm⁻¹, aromatic C=C stretching near 1600 and 1460 cm⁻¹, and strong C-O stretching for the aryl-alkyl ether of the methoxy group around 1250-1300 cm⁻¹. The presence of the chlorine substituents on the triazine ring would be indicated by C-Cl stretching vibrations, typically observed in the 820-850 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Dichlorotriazine Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 - 3100 | C-H Stretch | Aromatic Ring |

| ~2850 - 2960 | C-H Stretch | Methoxy (-OCH₃) |

| ~1560 - 1580 | C=N Stretch | Triazine Ring |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1250 - 1300 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1020 - 1075 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~820 - 850 | C-Cl Stretch | Chlorotriazine |

Data based on characteristic values for related triazine compounds. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular formula of this compound is C₁₀H₇Cl₂N₃O, corresponding to a molecular weight of approximately 256.08 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl atom) would be about 65% of the M⁺ peak (two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) would be about 10% of the M⁺ peak.

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include the loss of a chlorine atom (M-35), a methoxy radical (M-31), or a methyl radical from the methoxy group (M-15). Further fragmentation could involve cleavage of the triazine ring. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization methods that often yield a prominent protonated molecule peak [M+H]⁺ at m/z 257, which is useful for confirming the molecular weight with minimal fragmentation. arkat-usa.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 256/258/260 | [C₁₀H₇Cl₂N₃O]⁺ | Molecular ion (M⁺) peak cluster showing isotopic pattern for two Cl atoms. |

| 221/223 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 225/227 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 186 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

| 129 | [C₇H₅O-C≡N]⁺ | Fragment resulting from ring cleavage. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can be used to identify chromophores within the molecule. The main chromophores in this compound are the electron-deficient 1,3,5-triazine (B166579) ring and the electron-rich 2-methoxyphenyl substituent.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of the methoxy group, an auxochrome, on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenyl-triazine analog. While specific data is limited, related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives show strong absorption in the 300-400 nm range. mdpi.com The exact position of the absorption maximum (λmax) is sensitive to the solvent used.

Table 4: Expected UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~270 - 290 | π → π | Phenyl Ring |

| ~300 - 340 | π → π | Conjugated Triazine-Phenyl System |

| >300 | n → π* | Triazine Ring (often weak and may be obscured) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sarex.com

In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. By using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm), its elution can be monitored. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for accurate purity determination, which is often expected to be above 98%. sarex.com

Table 5: Typical HPLC Conditions for Analysis of Aryl-Dichlorotriazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 25 cm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at ~270 nm |

| Temperature | Ambient (~25 °C) |

Conditions based on methods for related triazine compounds. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology facilitates rapid and efficient analysis, making it highly suitable for the characterization of this compound and its derivatives. UPLC is instrumental in assessing sample purity, monitoring reaction progress, and quantifying components in complex mixtures. thermofisher.com The methodology offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and substantially reduced analysis times and solvent consumption. thermofisher.com

The separation of triazine derivatives by UPLC is typically performed in reversed-phase mode. mdpi.com In this approach, a nonpolar stationary phase, most commonly an octadecylsilane (B103800) (C18) bonded silica (B1680970), is used in conjunction with a polar mobile phase. mdpi.comresearchgate.net The retention of analytes is primarily governed by hydrophobic interactions between the triazine compounds and the stationary phase. thermofisher.com Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is frequently employed to achieve optimal separation of compounds with differing polarities. thermofisher.commdpi.comnih.gov

Key parameters for a UPLC method are meticulously optimized to achieve baseline resolution of the target analyte from impurities and byproducts. researchgate.net These parameters include the column chemistry, mobile phase composition (including organic modifiers and additives like formic acid or ammonium (B1175870) acetate), column temperature, flow rate, and detector settings. thermofisher.commdpi.comresearchgate.net UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) for definitive identification and quantification of triazine herbicides and their metabolites in various matrices. researchgate.netnih.gov

The table below summarizes typical conditions used for the analysis of triazine derivatives, which would be applicable for developing a method for this compound.

Table 1: Representative UPLC Conditions for Triazine Derivative Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | mdpi.comnih.gov |

| Acquity™ UPLC HSS C18 (2.1 mm × 100 mm, 1.8 µm) | researchgate.net | |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | researchgate.netnih.gov |

| Elution Mode | Gradient | thermofisher.commdpi.comresearchgate.netnih.gov |

| Flow Rate | 0.25 - 0.5 mL/min | thermofisher.comresearchgate.net |

| Column Temperature | 40 °C | mdpi.comnih.gov |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) | thermofisher.commdpi.comnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. libretexts.orgaga-analytical.com.pl It is widely employed for monitoring the progress of synthesis reactions, identifying components in a mixture by comparison with standards, and determining the purity of the final compound. libretexts.orghplc.sk TLC is also invaluable for developing and optimizing solvent systems for preparative column chromatography. hplc.sk

The principle of TLC involves the separation of components based on their differential partitioning between a planar stationary phase and a liquid mobile phase. chemistryhall.com A small spot of the sample solution is applied near the base of a TLC plate, which is typically coated with a layer of an adsorbent like silica gel or alumina. aga-analytical.com.plinterchim.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the sample components are carried along at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com

The result of a TLC separation is visualized as a series of vertically separated spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. libretexts.org

Rf = (distance traveled by the sample) / (distance traveled by the solvent)

The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and can be used for identification. libretexts.org Non-polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in higher Rf values, while polar compounds are more strongly adsorbed and have lower Rf values. interchim.com Visualization of the separated spots is commonly achieved under UV light, as triazine rings are often UV-active, or by using chemical staining agents. libretexts.orgchemcoplus.co.jp

Table 2: Influence of Mobile Phase Polarity on Rf Values in TLC

| Mobile Phase Composition (e.g., Hexane:Ethyl Acetate) | Mobile Phase Polarity | Expected Rf for this compound | Rationale |

|---|---|---|---|

| 9:1 | Low | Low (e.g., 0.1-0.2) | The low polarity eluent is not strong enough to move the moderately polar compound significantly from the baseline. |

| 7:3 | Medium | Moderate (e.g., 0.4-0.6) | An optimal balance of solvent polarity provides good migration and separation. chemistryhall.com |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing polymeric materials derived from this compound. lcms.cz This compound can serve as a monomer or a functional unit within a larger polymer structure. GPC separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical affinity to the stationary phase. schambeck-sfd.com This makes it the primary method for determining the molecular weight distribution of polymers. lcms.cz

In a GPC system, a polymer solution is passed through a column packed with porous, cross-linked gel beads. schambeck-sfd.com Larger polymer molecules are excluded from entering the pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. lcms.cz By calibrating the column with a series of well-characterized polymer standards of known molecular weights (e.g., polystyrene standards), a relationship between retention time and molecular weight can be established. lcms.czwarwick.ac.uk

The primary data obtained from a GPC analysis includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI value provides an indication of the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse polymer where all chains have the same length. lcms.cz This information is critical as the molecular weight and its distribution profoundly influence the physical and mechanical properties of the resulting polymer. lcms.cz

Table 3: Illustrative GPC Data for a Triazine-Containing Polymer

| Elution Time (min) | Molecular Weight (Daltons) (Based on Polystyrene Standards) | Parameter | Value |

|---|---|---|---|

| 8.5 | 550,000 | Mn | 150,000 Da |

| 9.2 | 250,000 | Mw | 225,000 Da |

| 10.0 | 100,000 | PDI (Mw/Mn) | 1.5 |

| 10.8 | 45,000 |

Elemental Microanalysis (CHN) for Compositional Verification

Elemental microanalysis, commonly referred to as CHN analysis, is a fundamental and destructive analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of this compound or its derivatives. This method provides a crucial verification of the compound's empirical formula following its synthesis and purification. saudijournals.com The experimentally determined mass percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement, typically within ±0.4%, provides strong evidence for the structural identity and purity of the synthesized compound. nih.gov

The analysis involves the high-temperature combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced back to N2. These combustion products are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector.

For this compound, the molecular formula is C10H7Cl2N3O. The theoretical elemental composition can be calculated based on its molecular weight (256.09 g/mol ). nih.gov This calculated composition serves as the benchmark against which experimental results are validated.

Table 4: Elemental Analysis Data for C10H7Cl2N3O and a Hypothetical Derivative

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Deviation (%) |

|---|---|---|---|---|---|

| This compound | C10H7Cl2N3O | % C | 46.91 | 46.85 | -0.06 |

| % H | 2.76 | 2.80 | +0.04 | ||

| % N | 16.41 | 16.37 | -0.04 | ||

| Hypothetical Derivative: 2-Amino-4-chloro-6-(2-methoxyphenyl)-1,3,5-triazine | C10H9ClN4O | % C | 50.75 | 50.69 | -0.06 |

| % H | 3.83 | 3.79 | -0.04 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. For this compound, single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

The SC-XRD experiment involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This allows for the unambiguous confirmation of the compound's molecular structure, including the planarity of the triazine ring and the orientation of the methoxyphenyl substituent. mdpi.com The crystallographic data obtained are essential for understanding structure-property relationships and for crystal engineering applications. evitachem.com

Powder X-ray diffraction (PXRD) is another valuable technique used to analyze polycrystalline (powdered) samples. researchgate.net PXRD is useful for phase identification, assessing the bulk purity of a synthesized batch, and confirming that the bulk material corresponds to the structure determined by SC-XRD. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net

The table below presents representative crystallographic data for a structurally related dichlorotriazine derivative, illustrating the type of detailed information obtained from a single-crystal X-ray diffraction study. mdpi.com

Table 5: Illustrative Crystallographic Data for a Dichlorotriazine Derivative

| Parameter | Value (for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole) | Source |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | C2/c | mdpi.com |

| Unit Cell Dimensions | a = 20.280(3) Å | mdpi.com |

| b = 8.0726(14) Å | mdpi.com | |

| c = 16.005(3) Å | mdpi.com | |

| α = 90° | mdpi.com | |

| β = 98.947(3)° | mdpi.com | |

| γ = 90° | mdpi.com | |

| Volume (V) | 2588.3(8) ų | mdpi.com |

| Molecules per Unit Cell (Z) | 8 | mdpi.com |

Computational and Theoretical Investigations of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Triazine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and spectral properties of organic molecules, including triazine derivatives. dntb.gov.ua DFT calculations are widely used because they offer a good balance between computational cost and accuracy in predicting molecular properties such as optimized geometries, electronic structures, and vibrational frequencies. scispace.com While specific DFT studies on 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine are not extensively documented in the literature, the methodologies are well-established for this class of compounds. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to model the ground state geometry and electronic properties of these molecules. scispace.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of triazine derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are critical parameters that determine the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. researchgate.net

A small HOMO-LUMO gap generally signifies high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state. researchgate.net In the context of materials science, the HOMO-LUMO gap is a key parameter for organic molecules used in electronics, such as solar cells and OLEDs. nasc.ac.in The energy levels of HOMO and LUMO can be tuned by changing the substituents on the 1,3,5-triazine (B166579) ring. nasc.ac.in For instance, the introduction of different substituent groups can raise or lower the orbital energies, thereby modifying the energy gap. rsc.org

DFT calculations are routinely used to compute the energies of these frontier orbitals. While specific calculated values for this compound are not available in the cited literature, the table below presents representative HOMO and LUMO energy levels for other complex triazine-based organic emitters to illustrate the typical values obtained through such studies. rsc.org

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 |

Vibrational Spectra Prediction and Conformational Studies

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net Such studies involve optimizing the molecular geometry and then performing frequency calculations at the same level of theory. scispace.com

Conformational analysis is another important aspect of theoretical studies, especially for molecules with rotatable bonds, such as the bond between the triazine and the 2-methoxyphenyl ring in the target compound. By scanning the potential energy surface (PES) through systematic rotation of specific dihedral angles, the most stable conformers (i.e., those at local energy minima) can be identified. researchgate.net This information is critical as the molecular conformation can significantly influence its physical and chemical properties. For related heterocyclic compounds, DFT has been successfully used to identify stable conformers and explain experimental spectroscopic data. researchgate.net

Nonlinear Optical (NLO) Property Predictions

Triazine derivatives are among the classes of organic compounds investigated for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and photonics. NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from lasers. A significant second-order NLO response requires a molecule to have a non-centrosymmetric structure and intramolecular charge transfer (ICT) characteristics. This is often achieved in "push-pull" systems, where an electron-donor group and an electron-acceptor group are connected by a π-conjugated spacer.

DFT calculations can predict NLO properties, such as the first-order hyperpolarizability (β), by evaluating the molecule's response to an applied electric field. These theoretical predictions help in the molecular design of new chromophores with enhanced NLO activity. While specific NLO predictions for this compound are not documented, the electron-deficient nature of the triazine ring makes it a suitable acceptor component in the design of NLO materials.

Analysis of Excited-State Deactivation Mechanisms (e.g., Excited-State Proton Transfer - ESIPT)

Understanding the fate of a molecule after it absorbs light is the focus of photophysics and photochemistry. Time-dependent DFT (TD-DFT) is a common computational method used to study the excited states of molecules. scispace.com It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and helps to characterize the nature of electronic transitions (e.g., π → π* or n → π*). scispace.com

For luminescent materials, it is crucial to understand the deactivation pathways from the excited state back to the ground state, which can include fluorescence, phosphorescence, and non-radiative decay. Computational studies can elucidate these mechanisms, such as excited-state intramolecular proton transfer (ESIPT), which can provide an efficient non-radiative decay channel or lead to dual fluorescence. For some triazine-based emitters, theoretical studies have explored their potential for thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP), which are complex photophysical processes governed by the interplay of different excited states. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a set of compounds with their biological activity or physical properties, respectively. jocpr.com These in silico methods are fundamental in drug discovery and materials science for predicting the properties of new or untested compounds, thereby saving time and resources. jocpr.comnih.gov

For triazine derivatives, QSAR studies have been extensively used to develop models that predict their activity as inhibitors of enzymes like dihydrofolate reductase (DHFR). scialert.netijsr.net The process involves generating a set of numerical descriptors that quantify various aspects of the molecular structure and then using statistical methods, such as multilinear regression (MLR), to build a predictive model. jocpr.comijsr.net

Development of Predictive Models using Molecular Descriptors

The foundation of any QSAR/QSPR model is the selection of molecular descriptors. These are numerical values that encode structural, physicochemical, or electronic features of a molecule. For triazine derivatives, a wide range of descriptors has been employed to build predictive models. jocpr.comijsr.net These can be broadly categorized as quantum-chemical, energetic, or topological descriptors.

Quantum-chemical and energy descriptors are calculated using computational chemistry methods, often at the semi-empirical (e.g., PM3) or DFT level. jocpr.comijsr.net Studies on triazine derivatives have shown that descriptors such as the heat of formation, steric energy, total energy, and the energy of the LUMO are particularly effective in developing reliable QSAR models. jocpr.comijsr.net Electrotopological state (E-state) indices and indicator parameters have also been successfully used to describe the structural requirements for biological activity. scialert.net The table below summarizes some common descriptors used in QSAR studies of triazine derivatives. jocpr.comijsr.net

| Descriptor Type | Specific Descriptor | Significance |

|---|---|---|

| Energetic | Heat of Formation (ΔHf) | Relates to the thermodynamic stability of the molecule. |

| Energetic | Steric Energy (SE) | Quantifies intramolecular strain due to non-bonded interactions. |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons and its electrophilicity. |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | Absolute Hardness (η) | Measures resistance to change in electron distribution. |

| Topological | Electrotopological State (E-state) | Encodes information about the electronic and topological environment of each atom. |

The success of a QSAR model is evaluated by its statistical significance and predictive power, often measured by the regression coefficient (R²) and the cross-validation coefficient (Q²). jocpr.com Well-validated models can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent or effective molecules. ekb.eg

Insufficient Information Found for Detailed Computational Analysis of this compound

Following a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound this compound, it has been determined that there is a lack of available scientific literature to fulfill the detailed requirements of the requested article. The search did not yield specific studies on computer-aided molecular design, property forecasting, or theoretical solvent effects for this particular isomer.

While general computational studies on other triazine derivatives exist, providing insights into their molecular structures and spectroscopic properties, this information does not directly address the unique characteristics of the 2-methoxyphenyl substituted variant. Therefore, constructing an article with the specified detailed research findings and data tables for this compound is not possible at this time.

Further research or newly published studies specifically targeting this compound would be necessary to provide the in-depth analysis requested in the article outline.

Applications in Advanced Chemical Synthesis and Materials Science As a Scaffold/intermediate

Function as a Synthetic Intermediate for Complex Organic Molecules

The utility of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine as a synthetic intermediate is rooted in its ability to serve as a foundational structure for more elaborate molecules. The two reactive chlorine atoms act as handles that can be selectively replaced, allowing for the introduction of various functional groups.

Building Block for New Chemical Entities

As a building block, this dichlorotriazine derivative offers a robust platform for the synthesis of novel chemical entities. The triazine core is a common feature in many biologically active compounds and functional materials. evitachem.com By reacting this compound with different nucleophiles such as amines, alcohols, and thiols, a vast array of new molecules can be generated. This versatility is crucial in fields like medicinal chemistry, where the exploration of new chemical space is paramount for the discovery of new therapeutic agents. The general reactivity of dichlorotriazines in nucleophilic substitution reactions makes them ideal starting materials for creating compounds with desired electronic and steric properties.

Precursor for Diverse Chemical Compound Libraries